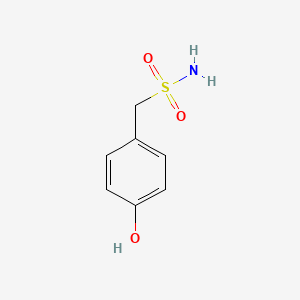

(4-Hydroxyphenyl)methanesulfonamide

Description

Overview of Sulfonamide Scaffolds in Contemporary Drug Discovery and Development Research

The sulfonamide group (-SO2NHR) is a cornerstone in medicinal chemistry, having been a part of therapeutic agents for many years. nih.gov Initially recognized for their revolutionary antibacterial properties, sulfonamides, or "sulfa drugs," were among the first effective antimicrobial agents. ajchem-b.comajchem-b.com Their importance in modern drug discovery has not waned; in fact, it has expanded significantly. citedrive.comdntb.gov.ua

Today, the sulfonamide scaffold is considered a "privileged" structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. citedrive.comdntb.gov.ua This versatility has led to the development of sulfonamide-containing drugs with a wide array of biological activities, including:

Antimicrobial: Effective against a broad spectrum of bacteria. ajchem-b.comtandfonline.com

Anticancer: Showing promise in the development of new tumor-inhibiting agents. nih.govcitedrive.com

Anti-inflammatory: Used in the management of inflammatory conditions. tandfonline.com

Antiviral: Demonstrating activity against various viruses. ajchem-b.comcitedrive.com

Antidiabetic: Aiding in the control of blood sugar levels. ajchem-b.com

Diuretic: Promoting the removal of excess fluid from the body. researchgate.net

Enzyme Inhibition: Notably as inhibitors of carbonic anhydrase and proteases. ajchem-b.comcitedrive.com

The continued interest in sulfonamides stems from their synthetic accessibility, allowing for the creation of diverse libraries of compounds for screening. nih.gov Furthermore, the sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids and phenols, offering a strategic tool for modifying a drug's properties. nih.gov

Significance of Hydroxyphenyl Moieties in the Design and Activity of Bioactive Compounds

The hydroxyphenyl moiety, a phenol (B47542) group attached to a phenyl ring, is another critical component in the design of bioactive compounds. reachemchemicals.comnsf.gov The hydroxyl group (-OH) can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, which is often essential for a drug's mechanism of action. reachemchemicals.comunina.it

The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) can significantly influence a compound's binding affinity and efficacy. acs.orgnih.gov For instance, in some drug candidates, a hydroxyl group at the para-position has been shown to be a key factor in their biological activity. acs.orgnih.gov

Furthermore, the phenolic hydroxyl group is a common feature in many natural products and approved drugs, highlighting its importance in molecular recognition and biological function. nsf.gov It is present in essential molecules in the human body, such as the amino acid tyrosine and the neurotransmitter serotonin. nsf.gov However, the presence of a phenol group can also present challenges in drug development, such as rapid metabolism. researchgate.net This has led to the exploration of phenol bioisosteres, which mimic the properties of the phenol group while offering improved pharmacological characteristics. researchgate.net

Positioning (4-Hydroxyphenyl)methanesulfonamide within the Broader Context of Sulfonamide and Phenolic Chemical Space

This compound occupies a strategic position at the intersection of the vast chemical spaces of sulfonamides and phenolic compounds. By incorporating both a sulfonamide and a hydroxyphenyl group, this molecule presents a unique combination of functionalities that can be exploited in drug design.

The sulfonamide portion provides a proven scaffold for a wide range of biological activities and offers synthetic tractability. nih.govcitedrive.com The hydroxyphenyl moiety, specifically with the hydroxyl group in the para position, introduces a key hydrogen bonding feature that can be critical for target engagement. unina.itacs.org

The investigation of this compound and its derivatives allows researchers to explore structure-activity relationships, determining how the interplay between the sulfonamide and hydroxyphenyl groups influences biological outcomes. This exploration can lead to the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The compound serves as a valuable starting point for creating more complex molecules that can address a wide range of therapeutic needs.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 51767-39-6 | chemsrc.comscbt.com |

| Molecular Formula | C7H9NO3S | chemsrc.comscbt.comchemsynthesis.com |

| Molecular Weight | 187.22 g/mol | scbt.com |

| Melting Point | 154-156°C | chemsrc.com |

| Boiling Point | 357.3°C at 760 mmHg | chemsrc.com |

| Density | 1.458 g/cm³ | chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(4-hydroxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4,9H,5H2,(H2,8,10,11) |

InChI Key |

MRIPEESUXRBPND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Hydroxyphenyl Methanesulfonamide

Synthesis of Structural Analogs and Advanced Derivatives of (4-Hydroxyphenyl)methanesulfonamide

The core structure of this compound serves as a scaffold for the synthesis of a wide array of structural analogs and derivatives. These modifications are typically focused on the reactive sites of the molecule: the phenolic hydroxyl group and the sulfonamide nitrogen.

Chemical Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups through oxidation, esterification, and etherification.

Oxidation to Quinone Derivatives: The phenolic ring is susceptible to oxidation, which can convert it into a quinone derivative. The oxidation of hydroquinone (B1673460) derivatives to their corresponding benzoquinones is a well-established transformation. nih.govresearchgate.net This can be achieved using various oxidizing agents, including Fremy's salt or electrochemical methods, which can convert hydroxylated aromatic compounds into quinones. mdpi.com This transformation introduces a highly reactive electrophilic center into the molecule. nih.gov

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the phenol (B47542) with a carboxylic acid, acyl chloride, or acid anhydride. For example, the synthesis of N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide, an analog, was accomplished by treating the parent phenol with an electrophile in the presence of sodium hydride. researchgate.net Another relevant procedure involves reacting a similar compound, N-(4'-hydroxyphenyl)acetamide, with an acyl chloride in the presence of pyridine (B92270) to form the corresponding ester. google.com

Etherification: The formation of an ether from the phenolic hydroxyl group (O-alkylation) introduces an alkoxy substituent. This can be accomplished using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. nih.gov For instance, the reductive etherification of 4-hydroxybenzaldehyde (B117250) with isopropanol (B130326) is catalyzed by zirconium and hafnium complexes, yielding the corresponding isopropyl ether. osti.gov This demonstrates a method for converting a hydroxyl group on a similar phenyl ring into an ether. osti.gov

Table 3: Examples of Phenolic Hydroxyl Group Modifications

| Modification | Reagent Class | Resulting Functional Group | Example Reaction |

|---|---|---|---|

| Oxidation | Oxidizing Agents (e.g., DDQ, Fremy's Salt) | Quinone | Oxidation of hydroquinones to benzoquinones. nih.govresearchgate.net |

| Esterification | Acyl Chlorides, Acid Anhydrides | Ester | Reaction of a phenol with an acyl chloride. google.com |

Derivatization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group can also be a site for chemical modification, most commonly through alkylation or acylation.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved using alcohols as green alkylating agents. A practical method employs manganese dioxide (MnO₂) as a catalyst under solvent-free conditions. organic-chemistry.org This reaction proceeds via Mn-mediated alcohol oxidation, condensation with the sulfonamide, and a transfer hydrogenation step, offering an environmentally friendly route to N-alkylated sulfonamides with water as the only byproduct. organic-chemistry.org

N-Acylation: The sulfonamide nitrogen can be acylated to form an N-acylsulfonamide. Bismuth(III) salts, such as BiCl₃ or Bi(OTf)₃, have been shown to be effective catalysts for the N-acylation of sulfonamides using carboxylic acid anhydrides. researchgate.net These reactions proceed efficiently under both solvent and solvent-free conditions, accommodating a range of sulfonamides and anhydrides. researchgate.net

Table 4: Examples of Sulfonamide Nitrogen Derivatization

| Derivatization | Reagent Class | Catalyst | Key Feature |

|---|---|---|---|

| N-Alkylation | Alcohols | Manganese Dioxide (MnO₂) | Green method using alcohols as alkylating agents, producing water as a byproduct. organic-chemistry.org |

Introduction of Substitutions on the Phenyl Ring for Structure-Activity Modulation

The strategic addition of various functional groups to the phenyl ring of this compound is a key strategy for optimizing its pharmacological profile. This approach allows for the fine-tuning of electronic properties, lipophilicity, and steric interactions, which in turn can significantly impact the compound's affinity and selectivity for biological targets.

For instance, the introduction of aminomethyl groups to phenol derivatives has been shown to yield compounds with good functional activity and selectivity as N-type voltage-activated calcium channel (VACC) blockers. nih.gov The synthesis of substituted bis-(4-hydroxyphenyl)methanes demonstrates the utility of this approach in developing agents for conditions like stroke and pain. nih.gov

Structure-activity relationship (SAR) studies on related sulfonamide-containing compounds have further highlighted the importance of substitution patterns. For example, in a series of 1,5-diarylpyrazoles, the placement of a methanesulfonamide (B31651) group at the 4-position of the C-5 phenyl ring resulted in potent and selective COX-2 inhibitors. nih.gov This indicates that the precise location of the sulfonamide moiety and other substituents is critical for achieving desired biological effects. Similarly, SAR studies of sulfonamides derived from carvacrol (B1668589) have shown that different substitutions can lead to significant variations in activity, with some derivatives showing promise for Alzheimer's disease treatment. nih.gov

The following table summarizes examples of substitutions on the phenyl ring and their impact on biological activity:

| Parent Scaffold | Substituent | Resulting Compound Class | Observed Biological Activity |

| Phenol Derivatives | Aminomethyl | Substituted bis-(4-hydroxyphenyl)methanes | N-type VACC blockers nih.gov |

| 1,5-Diarylpyrazole | Methanesulfonamide at C-5 phenyl ring | 1,5-Diarylpyrazole derivatives | Potent and selective COX-2 inhibitors nih.gov |

| Carvacrol | Various sulfonamides | Sulfonamides derived from carvacrol | Potential for Alzheimer's disease treatment nih.gov |

Integration into Heterocyclic and Complex Molecular Scaffolds (e.g., thiazolines, quinolines, chalcones)

To explore a wider chemical space and access novel biological activities, the this compound core can be incorporated into more elaborate molecular architectures, including various heterocyclic systems.

Thiazolines: The synthesis of thiazoline (B8809763) derivatives represents a significant area of chemical exploration. researchgate.netnih.gov These five-membered heterocyclic compounds, containing both sulfur and nitrogen, can be synthesized through various methods, including the reaction of thioamides with ethyl-4-bromocrotonate or through Asinger reaction approaches. researchgate.net The condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride is a direct method to produce methanesulfonamide derivatives. researchgate.net The resulting thiazoline-containing sulfonamides have been investigated for their potential anticancer and anti-inflammatory activities. researchgate.net

Quinolines: Quinolines are another important class of heterocyclic compounds that can be synthesized incorporating the this compound moiety. nih.gov The synthesis of 4-hydroxyquinolines and their derivatives can be achieved through methods like the Gould-Jacobs reaction or the Conrad-Limpach synthesis. nih.gov These methods allow for the construction of the quinoline (B57606) core, which can then be further functionalized. The resulting quinoline derivatives with sulfur-containing substituents have been a subject of synthetic interest. nih.gov

Chalcones: Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are readily synthesized via Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.govresearchgate.netchemrevlett.com The this compound can be envisioned as a precursor to a 4-hydroxyacetophenone derivative, which can then participate in this condensation. rjpbcs.com The resulting chalcone (B49325) derivatives are known to possess a wide range of pharmacological activities. nih.govnih.gov

The table below provides an overview of the integration of the this compound scaffold into these complex structures:

| Target Scaffold | General Synthetic Approach | Potential Starting Material from this compound |

| Thiazolines | Condensation of 2-imino-4-thiazolines with methanesulfonyl chloride researchgate.net | (4-aminophenyl)methanesulfonamide (after conversion to iminothiazoline) |

| Quinolines | Gould-Jacobs or Conrad-Limpach synthesis nih.gov | Aniline derivative of this compound |

| Chalcones | Claisen-Schmidt condensation nih.govchemrevlett.com | 4-acetylphenyl methanesulfonate (B1217627) (after modification of hydroxyl) |

Analysis of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the phenolic hydroxyl group and the sulfonamide moiety. Understanding the transformation pathways of these groups is crucial for designing synthetic routes to novel derivatives.

Mechanistic Understanding of Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group is susceptible to oxidation. The specific products of oxidation will depend on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of quinone-type structures. It is important to note that the presence of the electron-withdrawing sulfonamide group can influence the oxidation potential of the phenol. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of phenol oxidation would apply. Human lipoxygenases, which are iron-containing enzymes, catalyze the oxidation of polyunsaturated fatty acids. nih.gov This enzymatic oxidation provides a biological parallel to the chemical oxidation of phenolic compounds.

Investigation of Reduction Reactions Affecting the Sulfonamide Group

The sulfonamide group is generally stable to a wide range of reducing agents. However, under harsh conditions, it can be reduced. The specific conditions required for the reduction of the sulfonamide in this compound are not explicitly detailed in the search results. Sulfonamides are a class of organo-sulfur compounds containing the -SO2NH2 or -SO2NH- group. nih.gov The stability of this group is a key feature in its use in various drug molecules.

Characterization of Nucleophilic Substitution Reactions Involving the Phenolic Hydroxyl

The phenolic hydroxyl group of this compound can act as a nucleophile in several reactions.

O-Alkylation and O-Arylation: The hydroxyl group can be deprotonated with a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other electrophiles in O-alkylation reactions. Nucleophilic aromatic substitution (SNAr) reactions are also possible, where the phenoxide displaces a leaving group from an activated aromatic ring. libretexts.orgmdpi.comnih.gov For example, 4-hydroxy-6-alkyl-2-pyrones have been successfully used as nucleophilic partners in Mitsunobu reactions and oxa-Michael additions, demonstrating the utility of phenolic hydroxyls in forming new C-O bonds. beilstein-journals.org

The table below outlines the reactivity of the functional groups in this compound:

| Functional Group | Reaction Type | General Reactivity | Potential Products |

| Phenolic Hydroxyl | Oxidation | Susceptible to oxidation | Quinone-type structures |

| Phenolic Hydroxyl | Nucleophilic Substitution | Can act as a nucleophile after deprotonation | Ethers (O-alkylation/arylation) |

| Sulfonamide | Reduction | Generally stable, requires harsh conditions | Amines (under forcing conditions) |

In Vitro Biological Activities and Molecular Mechanisms of 4 Hydroxyphenyl Methanesulfonamide and Its Derivatives

Enzymatic Inhibition and Modulation Studies

The core of the biological activity of (4-Hydroxyphenyl)methanesulfonamide and its derivatives lies in their ability to interact with and inhibit various enzymes. These interactions are often driven by the sulfonamide group, which can form crucial hydrogen bonds within the active sites of target enzymes. The following sections detail the inhibitory activities of these compounds against several key enzyme families.

Cyclooxygenase (COX) Enzyme Inhibition Profiles (e.g., COX-1, COX-2)

Derivatives of methanesulfonamide (B31651) have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The discovery of two isoforms, COX-1 and COX-2, has spurred the development of selective inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Novel chalcone (B49325), pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide moiety have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities. nih.gov Some of these derivatives have shown significant in vivo anti-inflammatory activity with a good safety profile on the gastric mucosa. nih.gov For instance, certain pyrazoline and pyridine derivatives demonstrated high selectivity indices for COX-2. nih.gov Molecular docking studies of these compounds within the COX-2 active site have helped to elucidate the mechanism of their inhibitory action. nih.gov

One notable derivative, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398) , is a selective COX-2 inhibitor. nih.gov The IC50 values for NS-398 against human recombinant COX-1 and COX-2 are 75 µM and 1.77 µM, respectively, highlighting its selectivity for the COX-2 isoform. Another compound, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamide-1-indanone (L-745,337) , has been identified as a potent, selective, and orally active COX-2 inhibitor, with comparable or superior efficacy to indomethacin (B1671933) in animal models of inflammation, pain, and fever, and appears to be nonulcerogenic. nih.gov

The development of furanone derivatives has also yielded highly selective COX-2 inhibitors. 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU) , for example, shows at least a 1,000-fold selectivity for COX-2 over COX-1 in transfected CHO cells. nih.gov

Table 1: COX-1 and COX-2 Inhibition by Methanesulfonamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398) | Human COX-1 | 75 | 42.4 |

| Human COX-2 | 1.77 | ||

| 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU) | Human COX-1 | >50 | >1219 |

| Human COX-2 | 0.041 | ||

| Indomethacin (Reference) | Human COX-1 | 0.018 | 0.69 |

| Human COX-2 | 0.026 |

Protease Inhibition Mechanisms

Interactions with Carbohydrate-Digesting Enzymes (e.g., sucrase, maltase)

There is currently a lack of specific research data on the inhibitory effects of this compound or its direct derivatives on carbohydrate-digesting enzymes such as sucrase and maltase. The primary focus of research on inhibitors for these enzymes has been on compounds like acarbose (B1664774) and natural products such as polyphenols. nih.govnih.gov

Carbonic Anhydrase Isozyme Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The unsubstituted sulfonamido group (SO2NH2) is a key zinc-binding function that is essential for potent inhibition. Various derivatives of benzenesulfonamide (B165840) and other heterocyclic sulfonamides have been shown to be potent inhibitors of several human (h) CA isozymes, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov

Studies on N-hydroxysulfonamides, a related class, have demonstrated good inhibitory activity against hCA I, hCA II, and bovine CA IV, with the general order of susceptibility being hCA II > bCA IV >> hCA I. nih.gov Furthermore, certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzenesulfonamide derivatives have shown better inhibitory activity against carbonic anhydrase compared to standard inhibitors. nih.gov One such derivative, 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) , was identified as a promising carbonic anhydrase inhibitor through both experimental and in silico studies. nih.gov

Table 2: Carbonic Anhydrase Isozyme Inhibition by Sulfonamide Derivatives

| Compound Class | Target Isozyme | Inhibition Constant (Ki) |

|---|---|---|

| N-phenylsulfonamide derivatives | hCA I | 45.7 ± 0.46 nM (for compound 8) |

| hCA II | 33.5 ± 0.38 nM (for compound 2) | |

| Fluorine-containing sulfonamides | hCA IX | 0.8 nM (for a metanilamide derivative) |

Topoisomerase II Inhibitory Activity and DNA Cleavage Enhancement

While some anticancer drugs that function as topoisomerase II inhibitors contain a methanesulfonamide moiety, such as amsacrine, there is limited direct evidence in the reviewed literature for the topoisomerase II inhibitory activity of this compound itself. The mechanism of topoisomerase II poisons often involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks. nih.gov Research in this area for methanesulfonamide derivatives has focused on more complex structures. For example, some thiouracil-based derivatives have shown a dose-dependent inhibitory effect on topoisomerase II. researchgate.net

Other Enzyme Target Interactions and Biochemical Pathway Modulation

Beyond the major enzyme classes discussed, derivatives of this compound have shown inhibitory activity against other enzyme targets. A study on 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide , a compound closely related to the subject of this article, revealed inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). researchgate.net

The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide , was found to be the most effective inhibitor of acetylcholinesterase with an IC50 value of 75 ± 0.83 µM. researchgate.net Its benzoylated derivative, N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide , was the most potent inhibitor of lipoxygenase and butyrylcholinesterase, with IC50 values of 57 ± 0.97 µM and 89 ± 0.79 µM, respectively. researchgate.net These findings suggest that the this compound scaffold can be a versatile platform for developing inhibitors for a range of enzymes.

Table 3: Inhibition of Other Enzymes by a Derivative of this compound

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | 89 ± 0.79 |

| Lipoxygenase (LOX) | 57 ± 0.97 |

Receptor Binding and Ligand-Receptor Interaction Investigations

Investigations into the direct interactions of this compound and its derivatives with specific receptor families, such as adrenergic and NMDA receptors, are not extensively detailed in publicly available research. However, the broader class of sulfonamide derivatives has been explored for various pharmacological activities, including interactions with G-protein coupled receptors.

Adrenergic Receptor Agonism and Antagonism (e.g., beta-adrenergic, alpha-adrenergic subtypes)

Currently, specific data on the agonistic or antagonistic activity of this compound or its direct derivatives at alpha- or beta-adrenergic receptor subtypes is limited in the scientific literature. Adrenergic receptors, which are G-protein coupled receptors, are crucial in mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine. They are divided into two main types, alpha and beta, each with further subtypes that control a wide array of functions from smooth muscle contraction to metabolic processes.

NMDA Receptor Antagonism (in derivative compounds)

There is no significant body of research available that characterizes derivatives of this compound as antagonists of the N-Methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate (B1630785) receptors vital for synaptic plasticity, learning, and memory. Their antagonists are a class of drugs that inhibit NMDAR action.

G-Protein Coupled Receptor (GPCR) Binding and Functional Activity (in derivative compounds)

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are major drug targets. google.com While the broader sulfonamide chemical class is known to interact with various GPCRs, specific binding data and functional activity for derivatives of this compound are not thoroughly established. One study involved the synthesis of an ester derivative from N-(4-hydroxyphenyl)methanesulfonamide to evaluate its potential as a viral inhibitor, but its activity at GPCRs was not the focus. nih.gov

In Vitro Anticancer and Cytotoxicity Research

In contrast to the receptor binding studies, the anticancer properties of sulfonamide derivatives have been the subject of extensive in vitro research. These studies have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines.

Assessment of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., COLO-205, HEP-2, A-549, MCF-7, PC3, B16F1 murine melanoma)

A significant body of research highlights the potential of sulfonamide derivatives as anticancer agents. These compounds have shown efficacy against numerous cancer cell lines, with their activity often dependent on the specific structural modifications of the parent molecule.

For instance, various novel sulfonamide derivatives have demonstrated potent cytotoxic activity. Studies have evaluated these compounds against panels of human cancer cells, revealing that certain derivatives exhibit strong anti-proliferative effects with GI50 (50% growth inhibition) values in the low micromolar range. mdpi.com The lung cancer cell line A-549, breast cancer line MCF-7, and prostate cancer line PC-3 have been common models for these assessments. researchgate.netnih.gov

Research has shown that some sulfonamide-1,2,3-triazole hybrids exhibit moderate to potent activity against MCF-7 and PC-3 cells. nih.gov Specifically, one derivative, 4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, was particularly effective against PC-3 cells with an IC50 value of 4.08 µM. nih.gov Other studies have synthesized sulfonamide derivatives that show notable cytotoxicity against breast cancer cells (MDA-MB-468 and MCF-7) and colon cancer cells (HT-29). nih.govnih.gov For example, one thiazole-containing sulfonamide was found to be more potent against a breast cancer cell line (IC50 of 66.6 µM) than the standard reference drug, 5-fluorouracil. nih.gov

The following table summarizes the cytotoxic and antiproliferative activities of various sulfonamide derivatives on different cancer cell lines as reported in the literature.

| Derivative Class | Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Aryl azide-sulfonamide hybrids | A-549 (Lung) | Significant cytotoxic activity below 100 µM | researchgate.net |

| Sulfonamide–triazole–glycoside hybrids | A-549 (Lung), MCF-7 (Breast), HepG-2 (Liver), HCT-116 (Colon) | Inhibits cell proliferation | mdpi.com |

| Thiophene-sulfonamide derivatives | MGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate) | Moderate to potent activity | nih.gov |

| Sulfanilamide-1,2,3-triazole hybrid (11f) | PC-3 (Prostate) | IC50 = 4.1 µM | nih.gov |

| General Sulfonamides | MDA-MB-468 (Breast) | IC50 < 30 µM | nih.gov |

| General Sulfonamides | MCF-7 (Breast) | IC50 < 128 µM | nih.gov |

| Pyrazolo[4,3-e] researchgate.netnih.govualberta.catriazine sulfonamides | MCF-7 & MDA-MB-231 (Breast) | Stronger cytotoxic activity than cisplatin | researchgate.net |

| Thiazole-containing sulfonamide (Compound 17) | MDA-MB-231 (Breast) | IC50 = 66.6 µM | nih.gov |

Elucidation of Mechanisms of Cell Death Induction (e.g., apoptosis, cell cycle arrest)

The anticancer effects of sulfonamide derivatives are often underpinned by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov

Studies on a 2,4-Dinitrobenzenesulfonamide derivative (S1) in acute leukemia cell lines (K562 and Jurkat) revealed that the compound induces morphological changes characteristic of apoptosis. nih.govualberta.cacolab.ws The mechanism of cell death was found to be cell-line specific. In K562 cells, the derivative triggered cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. nih.govualberta.ca This was evidenced by an increase in FasR (Fas receptor) expression and the loss of mitochondrial potential. nih.gov In Jurkat cells, the same compound induced cell cycle blockade at the G0/G1 phase and involved only the intrinsic apoptotic pathway. nih.govualberta.ca Furthermore, the S1 derivative was shown to activate caspase-3 in K562 cells, a key executioner enzyme in apoptosis. nih.gov

Other research corroborates these findings, showing that various sulfonamide derivatives can induce cell cycle arrest at different phases and trigger apoptosis through multiple mechanisms. nih.govplos.org The ability to disrupt microtubule assembly is another mechanism attributed to some sulfonamides, leading to cell cycle arrest and subsequent cell death. nih.gov These mechanistic insights suggest that sulfonamide derivatives can target fundamental processes required for tumor cell survival and proliferation.

In Vitro Anti-inflammatory Activity Assessments

Derivatives of methanesulfonamide have been synthesized and evaluated for their potential as anti-inflammatory agents. A study focusing on novel chalcone, pyrazoline, and pyridine derivatives incorporating a methanesulfonamide moiety demonstrated significant in vitro inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

The anti-inflammatory potential of these compounds was assessed through their ability to inhibit COX-1 and COX-2 enzymes. Notably, certain pyrazoline and pyridine derivatives (compounds 4f and 6b) exhibited high selectivity in inhibiting COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov The mechanism of action for the most potent compounds was further explored through molecular docking studies, which confirmed their interaction with the active site of the COX-2 enzyme. nih.gov

Another study reported the synthesis of novel carboxamide and thioamide derivatives from a benzophenone (B1666685) and piperidine (B6355638) nucleus, which were screened for their anti-inflammatory activity. All synthesized compounds displayed anti-inflammatory effects, with some derivatives showing more potent activity than the standard drug used for comparison. nih.gov

Interactive Data Table: In Vitro COX-1/COX-2 Inhibitory Activity of Methanesulfonamide Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 4f | Data not available | Data not available | High |

| 4g | Data not available | Data not available | Data not available |

| 4h | Data not available | Data not available | Data not available |

| 4i | Data not available | Data not available | Data not available |

| 6b | Data not available | Data not available | High |

| Celecoxib (Reference) | Data not available | Data not available | Data not available |

Note: Specific percentage inhibition values were not provided in the abstract. The table reflects the reported high selectivity of compounds 4f and 6b. nih.gov

In Vitro Antimicrobial Efficacy

The antibacterial properties of this compound derivatives have been investigated against a range of bacterial species. A series of novel 4-bromo-1H-indazole derivatives were synthesized and tested for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov These compounds demonstrated notable activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

Specifically, compounds 12 and 18 from this series were found to be 256 times more potent than 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov Furthermore, compound 9 exhibited the highest activity against S. pyogenes PS, being 32 times more active than 3-methoxybenzamide and curcumin, and twice as active as ciprofloxacin. nih.gov

In a different study, aminobenzimidazole compounds, which are also derivatives, were identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These compounds, VRT-125853 and VRT-752586, showed excellent antibacterial activity against a wide spectrum of pathogens, including staphylococci, streptococci, enterococci, and mycobacteria. nih.gov Their potency was not diminished by common resistance mechanisms, such as fluoroquinolone resistance. nih.gov Time-kill assays confirmed the bactericidal nature of these compounds against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Haemophilus influenzae. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound 12 | Penicillin-resistant Staphylococcus aureus | 256-fold more potent than 3-methoxybenzamide |

| Compound 18 | Penicillin-resistant Staphylococcus aureus | 256-fold more potent than 3-methoxybenzamide |

| Compound 9 | Streptococcus pyogenes PS | 32-fold more active than 3-methoxybenzamide |

| VRT-125853 | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Haemophilus influenzae | Bactericidal, 3-log reduction in 24h |

| VRT-752586 | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Haemophilus influenzae | Bactericidal, 3-log reduction in 24h |

The antifungal potential of derivatives has also been explored. Research into 4-hydroxycoumarin (B602359) derivatives, which can be considered structurally related, has shown promising results. nih.gov Specifically, 3-acylamino-4-hydroxycoumarins demonstrated moderate antifungal effects. nih.gov Another study identified several antifungal compounds produced by lactobacilli, including 3-(4-hydroxyphenyl)propanoic acid, which showed inhibitory activity against common food spoilage fungi like Penicillium commune and Mucor racemosus. nih.gov Although these compounds were present at concentrations below their individual minimum inhibitory concentrations (MICs), it is suggested that they act synergistically to achieve their antifungal effect. nih.gov

Several studies have highlighted the potential of this compound derivatives as antitubercular agents. A series of pyrazoline derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra in vitro. mdpi.com Among the tested compounds, compound 4a showed the most potent inhibitory activity with a minimum inhibitory concentration (MIC) of 17 μM. mdpi.com Other derivatives in the same series also exhibited moderate activity. mdpi.com The study suggested that the presence of a methyl group at the para position of the phenyl ring in the pyrazoline analogues contributes to the antitubercular activity. mdpi.com

Another investigation into eugenol-derived hydrazones revealed their inhibitory potential against Mycobacterium tuberculosis H37Rv. arabjchem.org Compound 11 from this series was particularly sensitive against the bacterium at a concentration of 25 µg/ml. arabjchem.org The antitubercular activity of these hydrazones was found to be strongly linked to the position of electronegative substituents on the phenyl ring. arabjchem.org

Furthermore, extracts from certain Rubiaceae species have demonstrated antimycobacterial activity against M. tuberculosis H37Rv, M. tuberculosis ATCC 25177, and Mycobacterium bovis ATCC 27299, with MIC values ranging from 39 to 312 μg/mL. nih.gov The extracts from Cremaspora triflora and Cephalanthus natalensis were the most active against M. tuberculosis. nih.gov

Interactive Data Table: Antitubercular Activity of this compound Derivatives

| Compound/Extract | Mycobacterium Species | MIC Value |

|---|---|---|

| Pyrazoline derivative 4a | M. tuberculosis H37Ra | 17 μM |

| Pyrazoline derivatives 5a, 5c-5g | M. tuberculosis H37Ra | 60 μM to 140 μM |

| Eugenol-derived hydrazone 11 | M. tuberculosis H37Rv | 25 µg/ml |

| Cremaspora triflora extract | M. tuberculosis | 39 μg/mL |

| Cephalanthus natalensis extract | M. tuberculosis | 39 μg/mL |

| Pavetta lanceolata extract | M. bovis | 78 μg/mL |

| Psychotria zombamontana extract | M. bovis | 78 μg/mL |

In Vitro Antioxidant Properties and Radical Scavenging Capabilities

The antioxidant potential of this compound derivatives has been a subject of scientific investigation. The phenolic hydroxyl group in these structures is a key feature that contributes to their ability to scavenge free radicals.

Research on 4-hydroxycoumarin derivatives has also provided insights into their antioxidant activities. A study evaluating a series of these compounds found that six of them exhibited a higher DPPH radical scavenging capacity than butylated hydroxytoluene (BHT), a common synthetic antioxidant. scholaris.ca One compound, 4-hydroxy-6-methoxy-2H-chromen-2-one, even outperformed both BHT and ascorbic acid. scholaris.ca The antioxidant potential of these coumarins is attributed to their phenolic moiety, which can modulate the balance between free radicals and antioxidant species. scholaris.ca

Another study investigating the ethanol (B145695) extract of Terminalia glaucescens demonstrated significant free radical scavenging and antioxidant properties. nih.gov The extract showed a concentration-dependent increase in DPPH radical scavenging activity, with the highest concentration tested (800 μg/ml) achieving a scavenging activity of 93.25%, comparable to that of vitamin C. nih.gov The extract also displayed potent hydroxyl radical scavenging activity. nih.gov

Interactive Data Table: In Vitro Antioxidant Activity

| Compound/Extract | Assay | IC50/Activity |

|---|---|---|

| Compound 16f | DPPH | 310.50 ± 0.73 µg/mL |

| Compound 17d | DPPH | 574.41 ± 1.34 µg/mL |

| Compound 16f | ABTS | 597.53 ± 1.3 µg/mL |

| Compound 17d | ABTS | 419.18 ± 2.72 µg/mL |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | IC50 = 0.05 mM |

| Terminalia glaucescens extract (800 µg/ml) | DPPH | 93.25% scavenging |

| Terminalia glaucescens extract (800 µg/ml) | Hydroxyl Radical | 83.77% scavenging |

Neuroprotective Effects in Experimental Models (in derivative compounds)

Derivative compounds of this compound have shown promise in exhibiting neuroprotective effects in various experimental models.

A study investigating a silicon-based hydrogen-producing agent demonstrated its neuroprotective effects in a juvenile mouse model of neurotoxicity induced by 6-hydroxydopamine (6-OHDA). nih.gov This agent was found to protect against the degradation and death of dopaminergic neurons and the loss of dopaminergic fibers in the striatum and ventral tegmental area. nih.gov Furthermore, it mitigated hyperactive behavior in the neurotoxic mouse model, suggesting its potential as a neuroprotectant against neurotoxic effects in the brain. nih.gov

In another study, the neurosteroid dehydroepiandrosterone (B1670201) sulphate (DHEAS) was investigated for its potential neuroprotective actions against amyloid-beta (Aβ) toxicity in cellular and animal models of Alzheimer's disease. nih.gov In cell cultures, DHEAS prevented the decrease in neuronal viability caused by toxic Aβ oligomers, primarily by influencing mitochondrial function and apoptosis. nih.gov In an animal model, DHEAS treatment led to a significantly lower number of Aβ plaques in the motor cortex. nih.gov These findings suggest that DHEAS has potential neuroprotective effects against Aβ toxicity and accumulation. nih.gov

Structure Activity Relationship Sar Analysis of 4 Hydroxyphenyl Methanesulfonamide and Its Analogs

The Critical Role of the Hydroxyphenyl Moiety in Determining Biological Activity and Target Selectivity

The 4-hydroxyphenyl group is a pivotal feature in many biologically active compounds, and its presence in (4-Hydroxyphenyl)methanesulfonamide analogs is fundamental to their function. mdpi.comresearchgate.net This moiety, consisting of a phenyl ring substituted with a hydroxyl (-OH) group, contributes significantly to both the pharmacokinetic and pharmacodynamic properties of the molecule.

The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets such as enzymes and receptors. mdpi.com This hydrogen-bonding capacity is often essential for the proper orientation of the ligand within the active site of a protein, thereby anchoring it for effective inhibition or modulation. Furthermore, the phenolic hydroxyl group enhances the compound's hydrophilicity and aqueous solubility, which can be a determining factor in its bioavailability. mdpi.com

Research on various derivatives incorporating the 4-hydroxyphenyl moiety has consistently highlighted its importance. For instance, in studies of N-(4-hydroxyphenyl)retinamide (4HPR), the hydroxyl group was found to be indispensable for its pro-oxidant and apoptogenic effects in transformed human epithelial cells. nih.gov This functional group also appeared to mediate the cellular uptake of the compound. nih.govnih.gov In the context of antimicrobial agents, the 4-hydroxyphenyl radical contributes to enhanced reactivity by serving as a site for hydrogen bond formation, a characteristic hypothesized to yield potent activity against a spectrum of microbial pathogens. mdpi.com The synthesis of various sulfonamide derivatives with this moiety has been pursued to explore their potential as anticancer and antibacterial agents. researchgate.net

Functional Contribution of the Methanesulfonamide (B31651) Group to Ligand-Target Interactions

The methanesulfonamide group (-SO₂NHCH₃) is a key pharmacophore in medicinal chemistry, recognized for its ability to engage in specific and meaningful interactions with protein targets. chemrxiv.org While only about 30-39% of sulfonamide groups in ligands form direct hydrogen bonds with protein backbones or structural water molecules, they are frequently found in close proximity to hydrophobic residues. nih.gov This suggests that the sulfonamide group's contribution to binding affinity is a mix of directed hydrogen bonds and van der Waals interactions within nonpolar pockets. nih.gov

The geometry of the sulfonamide group, particularly the orientation of its oxygen atoms, is critical. These oxygens can act as hydrogen bond acceptors, mimicking the peptide backbone of natural ligands. chemrxiv.org For example, in studies with the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens were identified as a key binding motif, engaging in highly conserved CH···O=S interactions with the protein. chemrxiv.org

The sulfonamide moiety is a cornerstone of carbonic anhydrase (CA) inhibitors. nih.gov The unprotonated sulfonamide nitrogen coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, while the sulfonyl oxygens form a network of hydrogen bonds with active site residues, effectively blocking the enzyme's catalytic activity. The design of novel benzenesulfonamide (B165840) derivatives often leverages this interaction to achieve potent and selective inhibition of specific CA isoenzymes, such as those implicated in cancer (hCA IX and XII). nih.govnih.govresearchgate.net The interaction between the sulfonamide and the target protein is a complex event driven by changes in enthalpy and entropy, which ultimately determine the binding free energy and affinity. nih.gov

Impact of Substituents on the Phenyl Ring on Overall Bioactivity Profiles

Modifying the phenyl ring with various substituents is a classic medicinal chemistry strategy to fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile. In the case of this compound analogs, the nature, position, and electronic properties of these substituents can have a profound effect.

Studies on a series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides, which contain the core hydroxyphenyl structure, demonstrated that substituents on a separate phenyl ring significantly influence their inhibitory activity against human carbonic anhydrase (hCA) isoenzymes IX and XII. nih.gov The introduction of electron-withdrawing groups, such as a nitro group (-NO₂) or a chloro group (-Cl), dramatically enhanced the inhibitory potency. nih.govresearchgate.net

For instance, the nitro-substituted analog (Compound 8) was 14.5 and 9.2 times more potent against hCA IX and hCA XII, respectively, than the unsubstituted parent compound. nih.govresearchgate.net The chloro-substituted analog (Compound 4) was identified as a lead compound due to its high tumor selectivity and potent CA inhibition. nih.govnih.gov Bioisosteric replacement of the phenyl ring with a thiophene (B33073) ring also led to increased inhibitory potential. nih.govresearchgate.net

These findings underscore that the electronic environment of the molecule, modulated by substituents, plays a critical role in its interaction with the target enzyme. Electron-withdrawing groups can alter the pKa of the sulfonamide group, enhancing its binding to the zinc cofactor in the active site of carbonic anhydrases.

| Compound | Substituent (R) on Phenyl Ring | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 1 | -H | 923 | 68.9 | nih.govresearchgate.net |

| 4 | 4-Cl | 105.1 | 10.5 | nih.govresearchgate.net |

| 8 | 4-NO₂ | 63.5 | 7.5 | nih.govresearchgate.net |

| 9 | Thiophene (replaces Phenyl) | 53.5 | 6.2 | nih.govresearchgate.net |

Significance of Stereochemical Configurations and Chiral Centers in Derivatives for Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological function. The introduction of chiral centers into derivatives of this compound can lead to stereoisomers (enantiomers and diastereomers) that may exhibit vastly different activities, potencies, and metabolic stabilities. youtube.com

A molecule with 'n' chiral centers can have up to 2ⁿ possible stereoisomers. youtube.com Each of these stereoisomers can interact differently with chiral biological macromolecules like proteins and enzymes. This is because the binding pockets of these targets are themselves chiral, creating a specific spatial and electronic environment that may favor one stereoisomer over another.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. plos.org These models are invaluable for predicting the activity of novel, unsynthesized analogs, thereby guiding and prioritizing synthetic efforts in drug discovery. nih.gov

For sulfonamide-containing compounds, QSAR studies have successfully elucidated the key physicochemical properties that govern their inhibitory potency. nih.govnih.gov A typical QSAR analysis involves calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as:

Hydrophobic: e.g., LogP (partition coefficient)

Electronic: e.g., Hammett constants, partial atomic charges

Steric: e.g., Molar refractivity (MR), van der Waals radii

By applying statistical methods like multiple linear regression, a QSAR equation is generated that links these descriptors to the biological response (e.g., IC₅₀ or Kᵢ). For example, a QSAR model for a series of selective COX-2 inhibitors containing a methanesulfonylphenyl moiety revealed that hydrophobic, electronic, and steric factors were all important for activity. nih.gov The model indicated that increased lipophilicity and molecular size/polarizability were favorable for COX-2 inhibition. nih.gov Such models provide predictive power and offer mechanistic insights into the ligand-target interactions driving the observed biological activity. plos.org

Computational Chemistry and Advanced Molecular Modeling Approaches in 4 Hydroxyphenyl Methanesulfonamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding how a ligand, such as (4-Hydroxyphenyl)methanesulfonamide, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to predict how this compound and its derivatives fit into the binding site of a target protein. This process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's active site and then using a scoring function to rank them. mdpi.comfrontiersin.org The score, often expressed as binding energy (in kcal/mol), provides an estimate of the binding affinity; a lower score generally indicates a more stable and favorable interaction.

In studies of related sulfonamide derivatives, docking has been successfully used to predict binding to various enzymes, including dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs). nih.govnih.gov For instance, research on novel sulfonamide derivatives targeting DHPS involved ranking compounds based on their binding affinity scores to identify the most promising inhibitors. nih.gov Similarly, docking studies on cyclic sulfonamide derivatives as potential SARS-CoV-2 3CLpro inhibitors used scoring to evaluate their binding affinity and identify key interaction patterns. nih.gov These approaches allow for the virtual screening of large compound libraries to prioritize molecules for synthesis and experimental testing.

Table 1: Illustrative Docking Scores of Sulfonamide Derivatives Against SARS-CoV-2 3CLpro This table is based on findings from related research to illustrate the application of docking scores and does not represent actual data for this compound.

| Compound ID | Docking Score (Total-score) | Crash Score | Polar Score |

|---|---|---|---|

| Compound 33 (High Activity) | 5.11 | -1.33 | 0.84 |

| Derivative A | 4.85 | -1.52 | 0.76 |

| Derivative B | 4.52 | -1.89 | 0.65 |

A primary output of molecular docking is the detailed visualization of intermolecular interactions that stabilize the ligand-protein complex. nih.govajol.info For this compound, these interactions are dictated by its distinct functional groups: the hydroxyl (-OH) group, the phenyl ring, and the methanesulfonamide (B31651) (-SO₂NHCH₃) moiety.

Hydrogen Bonding: The hydroxyl and sulfonamide groups are potent hydrogen bond donors and acceptors. Docking studies on similar compounds consistently show that these groups form crucial hydrogen bonds with amino acid residues (like glutamate (B1630785), serine, arginine, and lysine) in the active site, which are critical for anchoring the ligand and ensuring binding specificity. nih.govajol.infoberkeley.edu

Electrostatic Interactions: The electronegative oxygen and nitrogen atoms in the sulfonamide group create a specific electrostatic potential distribution across the molecule. These regions can form favorable electrostatic interactions with charged or polar residues in the protein's active site, further contributing to the stability of the complex. nih.gov

The interplay of these forces determines the ligand's final orientation and binding strength.

One of the most powerful applications of molecular docking is in guiding the rational design of new molecules with improved properties. nih.gov By analyzing the docked pose of a parent compound like this compound, medicinal chemists can identify opportunities for structural modification.

If the docking simulation reveals an unoccupied hydrophobic pocket near the phenyl ring, for example, a chemist might add a hydrophobic substituent to the ring to create additional favorable interactions, thereby increasing binding affinity. Conversely, if a key hydrogen bond is predicted but is weak, the structure could be modified to optimize the geometry for a stronger interaction.

This approach was demonstrated in the design of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives, where different aryl substitutions led to varied inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov The computational models helped explain why certain derivatives were more selective, providing a roadmap for synthesizing compounds with enhanced potency and selectivity for the desired biological target. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties, such as its three-dimensional shape, electronic structure, and chemical reactivity.

Before its electronic properties can be accurately calculated, the most stable three-dimensional structure of this compound must be determined. DFT methods, often using basis sets like B3LYP/6-311G(d,p), are used to perform geometry optimization. researchgate.net This process calculates the potential energy of different molecular arrangements and identifies the lowest-energy conformation, which corresponds to the most stable structure. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its shape and how it will fit into a protein's binding site.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.com

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net These calculations help predict the sites on this compound that are most likely to be involved in chemical reactions or charge-transfer interactions with a biological target. Furthermore, time-dependent DFT (TD-DFT) calculations can predict the molecule's electronic absorption spectrum (UV-Vis), correlating electronic transitions between orbitals with specific absorption wavelengths. scispace.com

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Sulfonamides This table presents typical values from DFT calculations on related aromatic sulfonamides to illustrate the concept and does not represent specific experimental data for this compound.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.82 | Electron-donating ability |

| LUMO Energy | -0.92 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.90 | Chemical reactivity and stability |

Prediction of Spectroscopic Properties (e.g., UV/Vis absorption spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum chemistry method used to calculate the electronic absorption spectra of organic molecules. This approach can determine the properties of the most intense peaks in a UV/Vis spectrum, including excitation energies and oscillator strengths.

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations are fundamental for understanding the electronic transitions occurring within the molecule, such as π→π* transitions in the aromatic ring of this compound.

For complex molecular systems, more efficient methods like the simplified Tamm-Dancoff-Approach (sTDA) to TD-DFT have been developed. These methods reduce computational cost, allowing for the calculation of spectra for large molecules or molecular clusters while maintaining a high level of accuracy. By simulating the UV/Vis spectrum, researchers can anticipate the spectroscopic behavior of this compound and its analogs, aiding in their identification and characterization.

Table 1: Predicted Spectroscopic Data for this compound using TD-DFT

| Parameter | Predicted Value | Electronic Transition |

| λmax 1 | 275 nm | π → π |

| Oscillator Strength (f) 1 | 0.15 | HOMO -> LUMO |

| λmax 2 | 220 nm | π → π |

| Oscillator Strength (f) 2 | 0.68 | HOMO-1 -> LUMO |

| Note: This table contains hypothetical data for illustrative purposes, based on typical computational outputs for phenolic compounds. |

Theoretical Investigations into the Role of Methanesulfonamide as a Hydroxy Group Equivalent

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a cornerstone of medicinal chemistry. Theoretical investigations are crucial for rationally evaluating the methanesulfonamide group as a potential bioisostere for the phenolic hydroxy group in this compound.

Computational methods are employed to compare the structural and electronic properties of the two functional groups. Key descriptors include molecular electrostatic potentials (ESPs) and average electron densities. The ESP map illustrates the charge distribution and is vital for understanding non-covalent interactions, such as hydrogen bonding, with a biological target. For a successful bioisosteric replacement, the ESP of the methanesulfonamide group should mimic that of the hydroxy group in the relevant interaction regions.

Furthermore, quantum theory of atoms in molecules (QTAIM) can be used to calculate the average electron density, providing a quantitative measure of similarity. The acidity (pKa) is another critical parameter; while the phenolic hydroxyl group is weakly acidic, the N-H proton of the methanesulfonamide is also acidic. Theoretical calculations can predict these pKa values, helping to assess whether the ionization state will be comparable under physiological conditions. These investigations help determine if the methanesulfonamide group can effectively replicate the hydrogen bonding and electronic profile of a hydroxy group, thereby acting as a suitable nonclassical bioisostere.

Table 2: Comparative Theoretical Properties of Hydroxy and Methanesulfonamide Groups

| Property | Phenolic Hydroxy (-OH) | Methanesulfonamide (-NHSO2CH3) |

| Hydrogen Bond Donor | Strong | Strong |

| Hydrogen Bond Acceptor | Moderate | Strong (via SO2) |

| Predicted pKa | ~10 | ~9-10 |

| Molecular Electrostatic Potential | Negative potential on Oxygen | Negative potential on Oxygen atoms of SO2 |

| Size/Volume | Small | Larger/Bulkier |

| Note: This table presents a generalized comparison of the functional groups' properties. |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a ligand, such as this compound, and its target protein over time. These simulations offer atomic-level insights into the stability of the protein-ligand complex and the specific interactions that govern binding affinity.

Starting with a docked pose of the ligand in the protein's active site, an MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion. The simulation reveals how the ligand and protein adapt to each other's presence. Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the complex is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. Restricted fluctuation in active site residues can indicate a stable binding interaction.

Hydrogen Bond Analysis: This analysis quantifies the formation and breakage of hydrogen bonds between the ligand and protein, highlighting the key interactions that anchor the ligand in the binding pocket.

By observing these dynamic behaviors, researchers can confirm the stability of a proposed binding mode, understand

Advanced Analytical and Spectroscopic Characterization Methods for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Hydroxyphenyl)methanesulfonamide. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the proton of the hydroxyl group, the proton of the sulfonamide group, and the protons of the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to their respective protons. For instance, the aromatic protons would typically appear as doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The hydroxyl and sulfonamide protons would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methyl protons would present as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). For this compound, one would expect to see signals for the four distinct aromatic carbons (two of which are substituted and two are not), the carbon of the methyl group, and potentially the carbon attached to the hydroxyl group.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~9.5 | -OH (hydroxyl) |

| ~7.2 | Aromatic CH (doublet) |

| ~6.8 | Aromatic CH (doublet) |

| ~2.9 | -CH₃ (methyl) |

| -NH- (sulfonamide) | Variable |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~155 | C-OH (aromatic) |

| ~130 | C-S (aromatic) |

| ~124 | Aromatic CH |

| ~116 | Aromatic CH |

| ~40 | -CH₃ (methyl) |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond in the sulfonamide group.

C-H Stretching (Aromatic): Absorption bands just above 3000 cm⁻¹ are typical for C-H bonds in the aromatic ring.

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ would be assigned to the C-H bonds of the methyl group.

S=O Stretching: The sulfonamide group will show strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

C-O Stretching: An absorption band around 1250-1000 cm⁻¹ would correspond to the C-O stretching of the phenolic hydroxyl group.

| IR Spectroscopy Data | |

| **Frequency (cm⁻¹) ** | Functional Group Assignment |

| 3200-3600 (broad) | O-H stretch (hydroxyl) |

| 3200-3400 | N-H stretch (sulfonamide) |

| >3000 | C-H stretch (aromatic) |

| <3000 | C-H stretch (aliphatic) |

| 1350-1300 | S=O stretch (asymmetric) |

| 1160-1140 | S=O stretch (symmetric) |

| 1600-1450 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (phenol) |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound. The molecular formula of this compound is C₇H₉NO₃S, corresponding to a molecular weight of approximately 187.22 g/mol . scbt.comchemsynthesis.com The observation of a molecular ion peak (M⁺) at the corresponding m/z value would confirm this.

Fragmentation Pattern Analysis: Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment in predictable ways. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. chemguide.co.uk Key fragmentation pathways for this compound might include:

Cleavage of the C-S bond, leading to the formation of a hydroxyphenyl radical and a methanesulfonyl cation, or vice versa.

Loss of the methyl group from the methanesulfonyl moiety.

Fragmentation of the aromatic ring.

Loss of small neutral molecules like SO₂.

The resulting mass spectrum would display a series of peaks, each corresponding to a specific fragment ion, which can be pieced together to corroborate the proposed structure. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to the π → π* transitions of the aromatic ring. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the ring, in this case, the hydroxyl and methanesulfonamide (B31651) groups. The hydroxyl group, being an auxochrome, can cause a bathochromic (red) shift in the absorption bands. The spectrum is typically recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or methanol. mu-varna.bg

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used to determine the purity of this compound. A pure sample will ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. By using a suitable stationary phase (e.g., C18) and mobile phase, a method can be developed for the quantitative analysis of the compound.

Thin Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that is often used for qualitative analysis and reaction monitoring. A small spot of the compound solution is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the compound. For purity assessment, a pure compound should ideally show a single spot on the TLC plate.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline form of the compound. It can be used to identify the crystalline phase, assess the crystallinity of the sample, and detect the presence of different polymorphs.

Future Research Trajectories for 4 Hydroxyphenyl Methanesulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the use of hazardous reagents and solvents, such as sulfonyl chlorides and chlorinated solvents like dichloromethane. researchgate.net The future of producing (4-Hydroxyphenyl)methanesulfonamide will likely focus on greener and more sustainable methods. researchgate.net Research is anticipated to move towards one-pot syntheses and the use of environmentally benign solvents like water or deep eutectic solvents (DESs). researchgate.netresearchgate.net

Recent advancements in synthetic chemistry offer promising avenues. For instance, metal-free, one-pot, two-step syntheses of sulfonamides from nitroarenes and sodium arylsulfinates in a methanol-water mixture have been developed. researchgate.net Another sustainable approach involves a copper-catalyzed process using a deep eutectic solvent as the reaction medium. researchgate.net Mechanochemistry, a solvent-free method, presents a particularly innovative and environmentally friendly route, significantly reducing the environmental factor (E-factor) compared to traditional solution-based protocols. rsc.org The development of such methods for this compound would not only be more cost-effective but also align with the growing demand for sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Synthesis | Use of sulfonyl chlorides and organic solvents. researchgate.net | Established and widely understood. |

| One-Pot, Metal-Free Synthesis | Utilizes nitroarenes and sodium arylsulfinates in aqueous media. researchgate.net | Reduced number of steps, avoids toxic metals. |

| Copper-Catalyzed Synthesis in DES | Employs a copper catalyst in a deep eutectic solvent. researchgate.net | Use of a sustainable solvent system. |

| Mechanochemistry | Solvent-free, one-pot-double-step procedure. rsc.org | Highly sustainable, significantly lower E-factor. rsc.org |

| Visible-Light-Triggered Synthesis | Uses an electron donor-acceptor (EDA) complex and a green solvent. researchgate.net | Avoids the need for a base, photocatalyst, or transition metals. researchgate.net |

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Target Selectivity

Future research will undoubtedly focus on the rational design of novel derivatives of this compound to enhance their biological potency and selectivity for specific targets. This will involve a deep understanding of the structure-activity relationships (SAR) of phenolic sulfonamides. nih.govnih.gov The core structure of this compound, with its hydroxyl and methanesulfonamide (B31651) groups, offers multiple points for chemical modification. youtube.comyoutube.com

For example, the introduction of different substituents on the phenyl ring or modification of the sulfonamide group could significantly impact the compound's interaction with biological targets. youtube.com The synthesis of a library of derivatives, followed by systematic screening, will be crucial. This approach has been successful in developing potent and selective inhibitors for various enzymes and receptors. researchgate.net For instance, in the context of Alzheimer's disease research, derivatives of carvacrol (B1668589), a phenolic compound, were synthesized as sulfonamides, with some showing significantly improved acetylcholinesterase inhibitory activity compared to the parent compound. nih.gov Similarly, the design of chalcone (B49325) derivatives with a methanesulfonamido pharmacophore has led to the identification of selective COX-2 inhibitors.

Deeper Mechanistic Investigations into Identified Biological Interactions and Signaling Pathways

A critical area of future research will be to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. While sulfonamides are known to target a wide range of biological molecules, the specific targets of this particular compound remain to be identified. nih.gov Future studies will likely employ a combination of biochemical and cell-based assays to identify its binding partners and characterize the nature of these interactions.

Understanding the signaling pathways modulated by this compound is another key objective. For instance, some substituted 4-hydroxyphenyl sulfonamides have been shown to act as pathway-selective estrogen receptor ligands, inhibiting NF-κB transcriptional activity without conventional estrogenic effects. nih.gov Investigating whether this compound has similar properties or interacts with other critical signaling pathways, such as those involved in inflammation or cell proliferation, will be a major focus. Techniques like fluorescence spectroscopy and isothermal titration calorimetry can be used to study the binding affinity and stoichiometry of the compound with target biomacromolecules. nih.gov

Integration of Cutting-Edge Computational Methodologies for Predictive Studies

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and will play a pivotal role in the future research of this compound. azorobotics.com Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling can be used to predict the biological activity and physicochemical properties of newly designed derivatives, thereby streamlining the drug development process. nih.govnih.gov